molecular formula C13H11NO3 B7539238 N-allyl-4-oxo-4H-chromene-2-carboxamide

N-allyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B7539238
M. Wt: 229.23 g/mol
InChI Key: UVJQBFKOJFADGF-UHFFFAOYSA-N
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Description

N-allyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of chromone derivatives with allyl amine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-allyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-allyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-allyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the allyl group, which can enhance its reactivity and interaction with biological targets. This structural feature distinguishes it from other chromone derivatives and contributes to its diverse applications .

Properties

IUPAC Name

4-oxo-N-prop-2-enylchromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQBFKOJFADGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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